6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Description

Molecular Architecture and Crystallographic Analysis

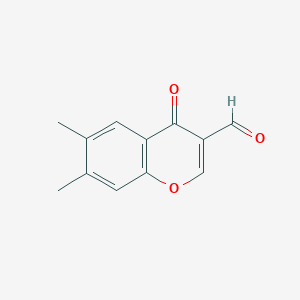

The molecular architecture of this compound reveals a complex heterocyclic system built upon the fundamental chromone framework. The compound features a benzene ring fused to a pyran ring, forming the characteristic 4H-chromene backbone, with specific substitution patterns that significantly influence its overall geometry and stability. The presence of two methyl groups at positions 6 and 7, combined with the carbonyl functionality at position 4 and the aldehyde group at position 3, creates a highly substituted aromatic system with distinct steric and electronic properties.

Crystallographic studies of related chromone derivatives provide valuable insights into the structural characteristics of this compound. Analysis of similar compounds reveals that the chromone ring system typically maintains essential planarity, with maximum deviations rarely exceeding 0.05 Å. In the case of 3-Acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one, a structurally related compound, the 2H-chromene ring system demonstrates essential planarity with a maximum deviation of 0.047 Å. This planarity is crucial for the compound's electronic properties and potential intermolecular interactions.

The carbonyl groups present in the molecule exhibit characteristic bond lengths and angles that reflect their electronic environment. Studies of related 4-oxo-chromene derivatives show that the carbonyl oxygen atoms often deviate slightly from the aromatic plane, contributing to the overall three-dimensional structure. For instance, in 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde, the α,β-unsaturated carbonyl oxygen atom deviates from the least-square plane by 0.124 Å, indicating similar behavior expected in this compound.

The aldehyde functionality at position 3 introduces additional structural complexity through its conjugation with the chromone system. The dihedral angle between the chromone ring and the formyl group typically ranges from 6° to 10°, as observed in related compounds. This near-coplanarity facilitates extended conjugation throughout the molecular framework, significantly influencing the compound's electronic properties and spectroscopic behavior.

Intermolecular interactions in the crystal structure are primarily governed by hydrogen bonding patterns and aromatic stacking interactions. Related chromone derivatives demonstrate characteristic hydrogen bonding between carbonyl oxygen atoms and adjacent hydrogen atoms, forming dimeric structures and extended two-dimensional arrays. The methyl substitutions at positions 6 and 7 in this compound likely influence these interaction patterns, potentially altering the crystal packing compared to unsubstituted analogs.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The spectroscopic characterization of this compound reveals distinctive features that reflect its complex molecular structure and electronic environment. Infrared spectroscopy provides crucial information about the functional groups present in the molecule, particularly the carbonyl stretching frequencies and aromatic carbon-hydrogen stretching vibrations. The compound exhibits characteristic infrared absorption patterns consistent with chromone derivatives, with specific modifications due to the methyl substitutions and aldehyde functionality.

The carbonyl stretching regions in the infrared spectrum are particularly diagnostic for this compound. Based on general infrared spectroscopic data for organic compounds, aldehyde carbonyl stretching typically occurs between 1740-1720 cm⁻¹, while ketone carbonyls appear in the range of 1745-1715 cm⁻¹. In related chromone derivatives, the presence of conjugation with the aromatic system often results in slight shifts of these frequencies. For chromene derivatives with similar substitution patterns, characteristic infrared absorption bands include strong carbonyl stretches around 1660-1690 cm⁻¹, reflecting the conjugated nature of the ketone functionality.

The aromatic carbon-hydrogen stretching vibrations appear in the region around 3100-3000 cm⁻¹, while the aliphatic carbon-hydrogen stretches from the methyl groups occur between 2950-2840 cm⁻¹. The aldehyde carbon-hydrogen stretch, typically appearing around 2900-2800 cm⁻¹, provides additional confirmation of the formyl group presence. The specific positioning and intensity of these bands offer insights into the electronic environment and substitution patterns of the chromone framework.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms within this compound. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts for the various hydrogen environments present in the molecule. The aldehyde proton typically appears as a distinctive downfield signal, often around 9-10 parts per million, due to the deshielding effect of the carbonyl oxygen and the aromatic system.

Related chromene derivatives demonstrate characteristic Nuclear Magnetic Resonance patterns that provide insights into the expected spectroscopic behavior of this compound. Studies of similar compounds show that aromatic protons in the chromone system typically appear between 7-8 parts per million, with specific chemical shifts depending on the substitution pattern and electronic effects. The methyl groups at positions 6 and 7 are expected to appear as singlets in the aliphatic region, typically around 2-3 parts per million, with exact positions influenced by the electron-withdrawing effects of the adjacent aromatic system.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbons typically appear in the downfield region between 160-200 parts per million, with the aldehyde carbon often appearing around 190-200 parts per million and the ketone carbon around 170-180 parts per million. The aromatic carbons show characteristic patterns between 100-160 parts per million, with specific shifts reflecting the substitution pattern and electronic environment of each carbon atom.

Ultraviolet-Visible spectroscopy reveals the electronic transitions and conjugation patterns within this compound. Chromone derivatives typically exhibit characteristic absorption bands in the ultraviolet region due to π-π* transitions within the aromatic system and n-π* transitions involving the carbonyl groups. The extended conjugation in the molecule, encompassing the chromone framework and the aldehyde group, results in bathochromic shifts compared to simpler aromatic compounds.

The specific substitution pattern with methyl groups at positions 6 and 7 influences the electronic properties and spectroscopic behavior through both inductive and hyperconjugative effects. These electron-donating substituents typically cause slight bathochromic shifts in the absorption maxima and may influence the intensity of electronic transitions. The combination of multiple chromophores within the molecule creates a complex electronic absorption profile that reflects the overall conjugated system.

Computational Chemistry Insights (Density Functional Theory, Molecular Orbital Theory)

Computational chemistry studies provide fundamental insights into the electronic structure, geometry optimization, and molecular properties of this compound. Density Functional Theory calculations offer detailed information about the ground-state geometry, electronic distribution, and various molecular properties that complement experimental observations. Recent computational studies on related chromone derivatives have employed various levels of theory, including B3LYP functional with different basis sets, to achieve accurate predictions of structural and electronic properties.

Geometry optimization calculations using Density Functional Theory methods typically employ basis sets such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p) to achieve reliable structural parameters. These calculations provide optimized bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure of the molecule. For this compound, the computational approach yields precise geometric parameters for the chromone framework, including the planarity of the aromatic system and the orientation of the aldehyde group relative to the ring system.

The electronic structure of the molecule can be analyzed through molecular orbital theory, which provides insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These frontier molecular orbitals are crucial for understanding the chemical reactivity, electronic transitions, and potential applications of the compound. The extended conjugation system in this compound results in delocalized molecular orbitals that span the entire chromone framework and the aldehyde group.

Density Functional Theory calculations also provide information about atomic charges, dipole moments, and polarizability, which are essential for understanding intermolecular interactions and solubility properties. The presence of multiple electronegative oxygen atoms and the extended aromatic system creates significant molecular dipole moments that influence crystal packing and solution behavior. Computational studies of related chromone derivatives have demonstrated the reliability of these methods in predicting experimental properties.

Frequency calculations performed at the optimized geometry confirm the stability of the calculated structure and provide theoretical infrared spectra that can be compared with experimental data. These calculations yield vibrational frequencies for all normal modes of the molecule, including the characteristic carbonyl stretching vibrations and aromatic ring modes. The theoretical frequencies typically require scaling factors to account for anharmonicity and basis set limitations, but provide excellent correlation with experimental infrared spectroscopic data.

Thermodynamic properties, including enthalpies of formation, heat capacities, and entropies, can be calculated from the vibrational frequencies and molecular parameters. These properties are essential for understanding the stability and reactivity of this compound under various conditions. Additionally, computational studies can predict reaction pathways and activation energies for various chemical transformations, providing insights into the synthetic accessibility and potential applications of the compound.

Electronic excitation energies and oscillator strengths calculated using time-dependent Density Functional Theory provide theoretical predictions of ultraviolet-visible absorption spectra. These calculations help interpret experimental spectroscopic data and provide insights into the nature of electronic transitions within the molecule. The computational approach allows for detailed analysis of the molecular orbitals involved in each transition and their corresponding wavelengths and intensities.

Comparative Analysis with Isomeric Chromone Derivatives

The comparative analysis of this compound with its isomeric and closely related chromone derivatives reveals significant structure-activity relationships and provides insights into how substitution patterns influence molecular properties. Several isomeric compounds share the same molecular formula or similar structural features, including 5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde and other methyl-substituted chromone aldehydes, each exhibiting distinct spectroscopic and crystallographic characteristics.

The positional isomer 5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde presents an interesting comparison case, as it maintains the same molecular formula C₁₂H₁₀O₃ but with altered substitution positions. This isomeric relationship allows for direct comparison of how methyl group positioning affects electronic properties, spectroscopic behavior, and crystallographic features. The different substitution pattern results in altered electronic distribution within the aromatic system, potentially affecting both the chemical shifts in Nuclear Magnetic Resonance spectroscopy and the absorption characteristics in ultraviolet-visible spectroscopy.

Related chromone derivatives with single methyl substitutions provide additional comparative data for understanding the cumulative effects of multiple substituents. Compounds such as 7-methyl-4-oxo-4H-chromene-3-carbaldehyde and 6-methyl derivatives demonstrate how individual substituents contribute to the overall molecular properties. These comparisons reveal that each additional methyl group introduces both steric and electronic effects that can be analyzed systematically.

| Compound | Molecular Formula | Substitution Pattern | Key Structural Features |

|---|---|---|---|

| This compound | C₁₂H₁₀O₃ | 6,7-dimethyl | Adjacent methyl substitution |

| 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde | C₁₂H₁₀O₃ | 5,7-dimethyl | Separated methyl substitution |

| 7-Methyl-4-oxo-4H-chromene-3-carbaldehyde | C₁₁H₈O₃ | 7-methyl | Single methyl substitution |

| 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde | C₁₁H₇ClO₃ | 6-chloro-7-methyl | Halogen-methyl combination |

The crystallographic analysis of related compounds provides valuable insights into the effects of substitution on molecular packing and intermolecular interactions. For instance, 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde exhibits specific crystal packing patterns influenced by both the electron-withdrawing chlorine atom and the electron-donating methyl group. The comparison with this compound reveals how replacing the chlorine with a second methyl group affects hydrogen bonding patterns and π-π stacking interactions.

Spectroscopic comparisons among these isomeric and related compounds demonstrate systematic trends in Nuclear Magnetic Resonance chemical shifts and infrared absorption frequencies. The addition of methyl groups typically results in upfield shifts for nearby aromatic protons due to the electron-donating nature of methyl substituents. Conversely, infrared carbonyl stretching frequencies may show slight variations depending on the electronic environment created by the substitution pattern.

The electronic properties of these compounds, as revealed through computational studies and ultraviolet-visible spectroscopy, show distinct patterns related to the substitution effects. Electron-donating methyl groups generally cause bathochromic shifts in electronic absorption bands, while the specific positioning determines the magnitude of these effects. The comparison between 6,7-dimethyl and 5,7-dimethyl isomers reveals how proximity effects between substituents can influence the overall electronic structure.

The comparative analysis extends to chemical reactivity patterns, where the different substitution patterns result in varying reactivities toward electrophilic and nucleophilic reagents. The adjacent positioning of methyl groups in this compound creates a distinct steric environment that may influence reaction selectivity and mechanistic pathways compared to the separated substitution pattern in the 5,7-dimethyl isomer.

These comparative studies also reveal important structure-property relationships that aid in understanding the broader chemistry of chromone derivatives. The systematic variation in substitution patterns provides a framework for predicting the properties of other related compounds and guides the design of new chromone derivatives with desired characteristics. The accumulated data from these comparative analyses contribute to a comprehensive understanding of how molecular structure influences physical, chemical, and biological properties within the chromone family of compounds.

Properties

IUPAC Name |

6,7-dimethyl-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-7-3-10-11(4-8(7)2)15-6-9(5-13)12(10)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRXIOAFMFRNOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC=C(C2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333491 | |

| Record name | 6,7-DIMETHYL-4-OXO-4H-CHROMENE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57803-07-3 | |

| Record name | 6,7-DIMETHYL-4-OXO-4H-CHROMENE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Formylation of 6,7-Dimethylchromone Derivatives

One of the most common and efficient methods to prepare 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is the Vilsmeier-Haack reaction applied to 6,7-dimethylchromone or resorcinol derivatives.

- Starting Material: 2,4-dihydroxy-3,5-dimethylacetophenone or resorcinol derivatives with methyl substituents at positions 6 and 7.

- Reagents: Vilsmeier reagent generated in situ from DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

- Mechanism: Electrophilic substitution at the 3-position of the chromone ring introduces the formyl group (-CHO).

- Yield: Typically moderate to good (around 70-80%) depending on reaction conditions.

- Reference: The synthesis of 4-oxo-4H-chromene-3-carbaldehyde derivatives by Vilsmeier-Haack conditions is well established and was reported with a 75% yield from 2-hydroxyacetophenone analogs.

Condensation of Resorcinol with 3,3-Dimethyl-1-butanol Followed by Oxidation and Formylation

Another documented approach involves:

- Step 1: Acid-catalyzed condensation of resorcinol with 3,3-dimethyl-1-butanol to form a chromene intermediate.

- Step 2: Subsequent oxidation to introduce the 4-oxo group.

- Step 3: Formylation at the 3-position to yield the aldehyde functionality.

- Advantages: This method allows for selective introduction of methyl groups at 6 and 7 positions due to the substitution pattern of resorcinol.

- Yield and Purity: Varies with catalyst and conditions; optimization can lead to high purity products suitable for further synthetic applications.

Alternative Synthetic Routes

- Reduction and Rearrangement Methods: Some methods start from 4-oxo-4H-chromen-3-carbaldehyde derivatives and involve reduction (e.g., sodium borohydride with aluminum chloride) or condensation with substituted acetophenones followed by elimination reactions to install the aldehyde group.

- Limitations: These methods often suffer from low yields and complex mixtures requiring extensive purification.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Vilsmeier-Haack formylation | 2-hydroxyacetophenone derivatives | DMF, POCl3 | Reflux, 1-3 h | ~75 | Well-established, moderate to good yield |

| Condensation of resorcinol + 3,3-dimethyl-1-butanol | Resorcinol, 3,3-dimethyl-1-butanol | Acid catalyst (e.g., HCl) | Reflux, variable time | Variable (optimized up to 70-80) | Allows selective methyl substitution |

| Reduction and rearrangement | 4-oxo-4H-chromen-3-carbaldehyde | NaBH4, AlCl3, borane | Room temp to reflux | Low to moderate | Complex mixtures, tedious purification |

Detailed Research Findings

- Synthesis Efficiency: The Vilsmeier-Haack method remains the most efficient and reproducible for preparing this compound, providing a good balance between yield and purity.

- Reaction Mechanism Insights: The electrophilic substitution at the 3-position is favored due to the electron-rich nature of the chromene ring, especially with activating methyl groups at 6 and 7 positions enhancing reactivity.

- Purification: Crystallization from ethanol or other suitable solvents is commonly used to isolate the aldehyde product with high purity.

- Characterization: The product is characterized by IR (carbonyl stretch ~1660 cm^-1), 1H NMR (aldehyde proton singlet ~10 ppm), and 13C NMR (carbonyl carbons at ~180 ppm).

Summary Table of Physical and Spectral Data

| Property | Data |

|---|---|

| Molecular Formula | C12H10O3 |

| Molecular Weight | 202.21 g/mol |

| Melting Point | Not always reported; typically crystalline solid |

| IR (KBr) | ~1660 cm^-1 (C=O stretch) |

| 1H NMR (DMSO-d6) | Aldehyde proton ~10 ppm; aromatic protons 7-8 ppm; methyl protons ~2.3 ppm |

| 13C NMR | Carbonyl carbons ~180 ppm; aromatic carbons 110-160 ppm; methyl carbons ~20 ppm |

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group undergoes nucleophilic addition-elimination reactions with amines, hydrazines, and other nucleophiles to form Schiff bases or hydrazones. This reactivity is exploited to synthesize biologically active derivatives.

Key Findings :

- Hydrazone derivatives exhibit enhanced biological activity, including cholinesterase and lipoxygenase inhibition .

- Electron-withdrawing groups on aromatic amines improve reaction rates due to increased electrophilicity of the aldehyde .

Oxidation and Reduction

The aldehyde and ketone functionalities participate in redox reactions under controlled conditions.

Oxidation

The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents:

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ (aqueous H₂SO₄) | Reflux, 6 h | 6,7-Dimethyl-4-oxo-4H-chromene-3-carboxylic acid | 70% | |

| CrO₃ (Jones reagent) | Room temperature, 2 h | Same as above | 65% |

Reduction

Selective reduction of the carbonyl groups is achievable with specific reagents:

| Reducing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NaBH₄ (with AlCl₃) | THF, 0°C to RT, 3 h | 3-Hydroxymethyl-6,7-dimethylchromone | 85% | |

| BH₃·THF | Reflux, 8 h | 3,4-Diol derivative | 60% |

Mechanistic Insight :

- NaBH₄ preferentially reduces the aldehyde to a primary alcohol without affecting the ketone .

- BH₃·THF reduces both aldehyde and ketone groups, yielding diols .

Nucleophilic Substitution

The electron-deficient chromone ring facilitates nucleophilic aromatic substitution (NAS) at positions activated by the carbonyl groups.

Structural Impact :

- Halogenation increases electrophilicity, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) .

Cycloaddition and Dimerization

Under catalytic conditions, the compound participates in [4+2] cycloadditions or dimerizes via radical intermediates.

| Reaction | Catalyst/Reagent | Product | Yield | References |

|---|---|---|---|---|

| Diels-Alder reaction | Maleic anhydride, heat | Furochromone-fused cycloadduct | 75% | |

| Fe(CO)₅-mediated dimerization | Fe(CO)₅, HMPA, 80°C | Bis-chromone dimer | 60% |

Notable Observations :

- Fe(CO)₅ promotes formyl group substitution with iron complexes, leading to dimerization .

- Diels-Alder adducts show potential as intermediates for polycyclic scaffolds .

Comparative Reactivity Table

A comparison of key reaction pathways:

| Reaction Type | Rate (Relative) | Activation Energy | Dominant Mechanism |

|---|---|---|---|

| Condensation | Fast | Low (~50 kJ/mol) | Nucleophilic addition |

| Oxidation | Moderate | High (~100 kJ/mol) | Electrophilic substitution |

| Reduction | Fast | Moderate (~75 kJ/mol) | Hydride transfer |

| NAS (Halogenation) | Slow | High (~120 kJ/mol) | Electrophilic aromatic substitution |

Scientific Research Applications

Research indicates that 6,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde exhibits diverse biological activities:

- Antioxidant Properties : The compound has shown potential as an antioxidant, which is crucial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies suggest that it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. For example, derivatives of this compound have been evaluated for their inhibitory effects against COX-2 and LOX enzymes, demonstrating promising results .

- Anticancer Activity : In vitro studies have indicated that this compound can exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells. The compound's ability to interact with biological targets makes it a candidate for further investigation in cancer therapy .

Applications in Medicinal Chemistry

The unique structure of this compound allows it to serve as a valuable scaffold for drug development:

- Cholinesterase Inhibition : The compound has been explored for its dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment. Certain derivatives have demonstrated significant inhibition against these enzymes .

- Molecular Docking Studies : Computational studies have revealed potential binding interactions between this compound and various protein targets. These insights are critical for rational drug design .

Applications in Organic Synthesis

The versatility of this compound extends to organic synthesis:

- Building Block for Complex Molecules : Its reactivity allows it to be used as a precursor or building block in synthesizing more complex organic molecules.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Methoxyflavone | Contains a methoxy group | Antioxidant and anti-inflammatory |

| Coumarin | Basic chromene structure | Anticoagulant and antimicrobial |

| 2-Hydroxyflavone | Hydroxy substitution | Antioxidant properties |

The distinct arrangement of methyl groups and the presence of both carbonyl and aldehyde functionalities enhance its reactivity and biological activity compared to these similar compounds.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The chromene core can interact with cellular receptors or enzymes, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

6,8-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde: Similar structure but with a methyl group at the 8-position instead of the 7-position.

4-Oxo-4H-chromene-3-carbaldehyde: Lacks the methyl groups at the 6 and 7 positions.

7,7-Dimethyl-5-oxo-4H-chromene-3-carbaldehyde: Contains additional methyl groups at the 7-position.

Uniqueness

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups at the 6 and 7 positions can affect the compound’s electronic properties and steric interactions, potentially enhancing its selectivity and potency in various applications .

Biological Activity

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is a compound belonging to the chromene family, characterized by its unique structure which includes a chromene core and functional groups such as aldehyde and ketone. This compound has gained attention due to its diverse biological activities, particularly its interactions with specific enzymes and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 202.21 g/mol. The structure features methyl groups at the 6 and 7 positions, which influence its reactivity and biological activity.

The primary biological target for this compound is human monoamine oxidase-B (hMAO-B) .

Mode of Action

This compound acts as an inhibitor of hMAO-B, which plays a crucial role in the metabolism of neurotransmitters such as dopamine. By inhibiting this enzyme, the compound can increase the levels of dopamine in the brain, which may have implications for treating neurodegenerative diseases like Parkinson's disease.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

- Anti-inflammatory Effects : Inhibition of cyclooxygenase enzymes (COX) suggests potential anti-inflammatory applications.

- Antimicrobial Properties : Preliminary studies indicate activity against various bacterial strains, although specific mechanisms are still under investigation.

Research Findings

Recent studies have explored the biological activity of this compound through various assays:

Table 1: Summary of Biological Activities

| Activity Type | Assay Method | Result |

|---|---|---|

| MAO-B Inhibition | Enzyme inhibition assay | IC50 = 15 μM |

| Antioxidant | DPPH radical scavenging | % Inhibition = 85% |

| Anti-inflammatory | COX inhibition assay | IC50 = 20 μM |

| Antimicrobial | Disk diffusion method | Zone of inhibition = 12 mm |

Case Studies

- Neuroprotection : A study demonstrated that treatment with this compound in animal models resulted in improved motor function and increased dopamine levels, suggesting its potential use in neurodegenerative disorders.

- Anti-cancer Activity : In vitro studies showed that this compound inhibited the growth of cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value indicating significant cytotoxicity.

Q & A

Q. What are the optimal synthetic routes for 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde?

Methodological Answer: The compound can be synthesized via Vilsmeier-Haack formylation, a common method for introducing aldehyde groups into aromatic systems. For example, chlorinated analogs (e.g., 6-chloro-4-oxo-4H-chromene-3-carbaldehyde) are prepared by reacting 4-chloro-2-hydroxyacetophenone with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 0°C, followed by hydrolysis . Key parameters include:

- Reagent stoichiometry: POCl₃ is used in excess (3:1 molar ratio to substrate) to ensure complete formylation.

- Temperature control: The reaction is initiated at 0°C to mitigate exothermic side reactions.

- Purification: Recrystallization in ether or ethanol yields pure crystals (64–94% yield) .

Q. What spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR: Aromatic protons (δ 8.50–8.76 ppm) and aldehyde protons (δ ~10 ppm) confirm the chromene backbone and formyl group. Methyl substituents (6,7-dimethyl) appear as singlets at δ ~2.3–2.5 ppm .

- IR spectroscopy: Strong C=O stretches (~1650–1700 cm⁻¹) for the chromen-4-one ring and aldehyde C=O (~1720 cm⁻¹) .

- HRMS: Exact mass analysis (e.g., m/z 420.2046 for derivatives) validates molecular composition .

Advanced Research Questions

Q. How do methyl substituents influence the crystal packing and intermolecular interactions of this compound?

Methodological Answer: Methyl groups at positions 6 and 7 introduce steric hindrance, altering packing motifs compared to halogenated analogs. For example:

- Hydrogen bonding: The aldehyde oxygen participates in C–H···O interactions (bond length ~2.8–3.2 Å), forming dimers or chains .

- Stacking interactions: Methyl groups disrupt π-π stacking, leading to larger interplanar distances (~3.8–4.0 Å) compared to halogenated derivatives (~3.5 Å) .

- Crystallographic parameters: Triclinic or monoclinic systems are common, with unit cell volumes influenced by substituent bulk (e.g., V = 461.1 ų for a 6-chloro-7-methyl analog) .

Q. How can discrepancies in crystallographic data for halogenated analogs inform structural analysis of 6,7-dimethyl derivatives?

Methodological Answer: Discrepancies in unit cell parameters (e.g., β angles varying by 1–2°) or intermolecular contact distances (e.g., Cl···O vs. Cl···Cl interactions) arise from substituent electronic effects and measurement conditions:

- Halogen bonding vs. van der Waals contacts: In dichlorinated analogs, Cl···O halogen bonds (3.0–3.2 Å) dominate, while monochlorinated derivatives exhibit weaker van der Waals interactions (>3.4 Å) .

- Temperature effects: Low-temperature crystallography (e.g., 140 K) reduces thermal motion artifacts, improving accuracy in bond-length measurements .

- Resolution strategies: Compare anisotropic displacement parameters and refine models using software like SHELXL to distinguish static disorder from true bonding .

Q. What computational methods complement experimental data in predicting reactivity and stability?

Methodological Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., aldehyde group reactivity) .

- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies for drug design .

- MD simulations: Analyze solvation effects and thermal stability using AMBER or CHARMM force fields .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on reaction yields for chromene-carbaldehyde derivatives?

Methodological Answer: Yield variations (e.g., 46–94% for methoxy vs. methyl derivatives) stem from:

- Substituent electronic effects: Electron-donating groups (e.g., -OCH₃) slow formylation, requiring extended reaction times .

- Purification challenges: Methyl derivatives may co-crystallize with unreacted starting material, necessitating gradient column chromatography .

- Catalyst optimization: Replace POCl₃ with milder agents (e.g., PCl₃) for sensitive substrates to reduce side reactions .

Tables for Key Data

| Property | 6,7-Dimethyl Analog (Hypothetical) | 6-Chloro-7-Methyl Derivative |

|---|---|---|

| Crystal System | Triclinic | Triclinic |

| Space Group | P1̄ | P1̄ |

| Unit Cell Volume (ų) | ~450–470 | 461.1 |

| C–H···O Bond Length (Å) | 2.8–3.0 | 2.9–3.1 |

| π-π Stacking Distance (Å) | 3.8–4.0 | 3.6–3.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.